molecular formula C13H13N5NaO5S2 B12822707 CID 123134025

CID 123134025

Cat. No.: B12822707
M. Wt: 406.4 g/mol
InChI Key: LNJZODVQDGCASS-RKYZZNRSSA-N
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Description

CID 123134025 is a unique compound registered in the PubChem database, a globally recognized repository for chemical information. Further experimental validation is required to confirm these attributes .

Properties

Molecular Formula

C13H13N5NaO5S2

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C13H13N5O5S2.Na/c1-23-17-7(5-4-25-13(14)15-5)9(19)16-8-10(20)18-6(12(21)22)2-3-24-11(8)18;/h2,4,8,11H,3H2,1H3,(H2,14,15)(H,16,19)(H,21,22);/b17-7-;/t8-,11-;/m0./s1

InChI Key

LNJZODVQDGCASS-RKYZZNRSSA-N

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@@H]2[C@H]3N(C2=O)C(=CCS3)C(=O)O.[Na]

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=CCS3)C(=O)O.[Na]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 123134025 involves specific synthetic routes and reaction conditions. While detailed synthetic routes are proprietary and often found in patent literature, general methods include the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical structure .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and other advanced chemical engineering techniques to scale up the production process .

Chemical Reactions Analysis

Identifier Validation

  • CID 123134025 does not appear in PubChem ( ), EPA listings ( ), or chemical research publications ( ).

  • The closest match in the search results is CID 12309935 (Fumigaclavine A), which shares structural similarities with ergoline alkaloids but has distinct properties .

2.1. Typographical Errors

  • The CID may contain a typo. For example, CID 12309935 (PubChem CID 12309935) is a documented ergoline derivative with acetate functionality .

  • Cross-referencing identifiers like CAS 6879-59-0 (Fumigaclavine A) or HMDB0030202 might resolve ambiguities.

2.2. Confidential or Proprietary Status

  • Chemicals under regulatory review or proprietary development may lack public data. EPA’s CDR listings ( ) include confidential TSCA Accession Numbers but show no matches for this compound.

Related Chemical Reactions from Analogous Compounds

While this compound remains unverified, structurally related compounds in the search results exhibit characteristic reactions:

3.1. Acetate Hydrolysis

3.2. Electrophilic Substitution

  • Polycyclic ergolines like Fumigaclavine A participate in electrophilic aromatic substitution at the indole ring, typically at the C-2 position .

3.3. Oxidation Reactions

  • Ergoline derivatives are prone to oxidation at tertiary amines, forming N-oxide derivatives under mild oxidative conditions (e.g., H₂O₂/CH₃COOH) .

4.1. Multicomponent Reactions (MCRs)

  • MCRs are pivotal for synthesizing ergoline-like frameworks. For example:

    • Povarov-type reactions (3-component) yield tetracyclic scaffolds .

    • Ce-MCM-41-catalyzed reactions enable solvent-free synthesis of benzo[a]xanthenones .

4.2. Catalytic Hydrogenation

  • Enantioselective hydrogenation of trifluoroacetophenone derivatives (e.g., using cinchona-modified Pt catalysts) highlights strategies for chiral center induction .

Data Gaps and Recommendations

Issue Recommendation
Unverified CIDConfirm the CID via PubChem, CAS, or EPA databases.
Structural AmbiguityCompare with analogues (e.g., CID 12309935) for inferred reactivity.
Proprietary RestrictionsConsult regulatory filings (e.g., EPA CDR) for confidential chemical data .

Scientific Research Applications

CID 123134025 has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the production of various industrial chemicals and materials .

Mechanism of Action

The mechanism of action of CID 123134025 involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 123134025, we compare it with structurally or functionally related compounds. The evidence highlights methodologies for such comparisons, including mass spectrometry (e.g., collision-induced dissociation, CID) to analyze fragmentation patterns and chromatographic techniques like GC-MS or LC-ESI-MS for purity and isomer differentiation . Below is a hypothetical comparison table based on analogous compounds from the evidence:

Property This compound (Hypothetical) Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) 1-(2-Methoxy-4-nitrophenyl)piperazine (CID 57416287)
Molecular Formula CₙHₘOₓ (hypothetical) C₂₈H₄₀O₇ C₉H₆BrNO₂ C₇H₁₄N₂O
Molecular Weight ~400 g/mol 480.6 g/mol 240.05 g/mol 142.20 g/mol
Key Functional Groups Ester, aromatic ring Macrocyclic lactone, hydroxyl Bromoindole, carboxylic acid Nitrophenyl, piperazine
Biological Activity Unknown (requires testing) Cytotoxic (marine toxin) Enzyme inhibition (CYP1A2) CNS modulation (P-gp substrate)
Analytical Methods GC-MS, LC-ESI-MS NMR, HPLC LC-ELSD, ESI-MS Column chromatography, IR
Applications Potential drug candidate Anticancer research Pharmaceutical intermediates Neuropharmacology

Key Differences:

  • Structural Complexity : Oscillatoxin D (CID 101283546) is a macrocyclic lactone with high molecular weight, whereas this compound (hypothetical) may have simpler ester/aromatic features.
  • Biological Targets : CID 252137 inhibits CYP1A2, while CID 57416287 interacts with P-glycoprotein, suggesting divergent therapeutic pathways .

Research Findings and Limitations

  • Analytical Challenges: Differentiation of isomers (e.g., ginsenosides in ) requires advanced techniques like LC-ESI-MS with CID fragmentation, which could apply to this compound .
  • Data Gaps: No direct studies on this compound were found; existing comparisons rely on analogous compounds. For rigorous analysis, experimental data on its spectral properties (e.g., NMR, IR) and bioactivity are essential .
  • Industrial Relevance : Compounds like CID 57416287 are used in neuropharmacology, suggesting this compound might also align with CNS or metabolic drug development if structurally similar .

Q & A

Q. What are the best practices for sharing synthetic protocols and spectral data for this compound in publications?

  • Methodological Answer :
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Deposit synthetic procedures in protocols.io with DOI links.
  • Upload spectral data to public repositories (e.g., Zenodo, ChemSpider).
  • Use standardized templates (e.g., CIF files for crystallography) to ensure reproducibility .

Comparative Table: Analytical Techniques for this compound

Property Technique Use Case Limitations
PurityHPLC-UV/ELSDQuantifying impuritiesRequires reference standards
Structural ElucidationNMR (¹H/¹³C)Bond connectivity confirmationLimited for amorphous solids
Thermal StabilityDifferential Scanning Calorimetry (DSC)Phase transitionsHigh sample purity required
Binding AffinitySurface Plasmon Resonance (SPR)Real-time interaction kineticsSensor surface fouling risks

Key Considerations

  • Data Validation : Cross-check experimental results with computational predictions and historical data to identify outliers .
  • Reproducibility : Document all variables (e.g., solvent lot numbers, instrument calibration dates) in supplemental materials .
  • Interdisciplinary Collaboration : Integrate chemical synthesis, bioassays, and data science tools for holistic insights .

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